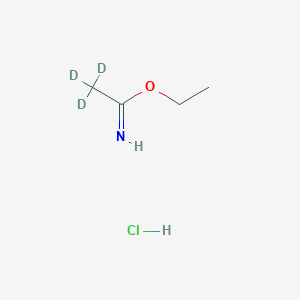
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with an ethylamino group and a methyl group. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(ethylamino)-2-methylaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye and pigment industries.
Reduction Reactions: The corresponding aniline derivative.
Applications De Recherche Scientifique
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.
Biology: Employed in the modification of biomolecules, such as proteins, through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other nucleophiles. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylamino)-2-methylbenzenediazonium hexafluorophosphate
- 4-(Ethylamino)-2-chlorobenzenediazonium hexafluorophosphate
- 4-(Ethylamino)-2-methoxybenzenediazonium hexafluorophosphate
Uniqueness
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is unique due to the presence of both an ethylamino group and a methyl group on the benzene ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other diazonium salts, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Propriétés
Numéro CAS |
68413-89-8 |
|---|---|
Formule moléculaire |
C9H12F6N3P |
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
4-(ethylamino)-2-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C9H12N3.F6P/c1-3-11-8-4-5-9(12-10)7(2)6-8;1-7(2,3,4,5)6/h4-6,11H,3H2,1-2H3;/q+1;-1 |
Clé InChI |
GQNLYBVNRXQWNX-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)







![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
